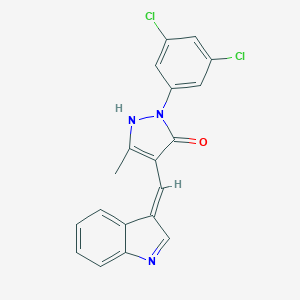![molecular formula C19H21BrN2O2 B302870 3-{[(4-bromophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B302870.png)
3-{[(4-bromophenyl)acetyl]amino}-N-isobutylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-bromophenyl)acetyl]amino}-N-isobutylbenzamide, commonly known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPN belongs to the class of benzamide derivatives and is known to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
BPN has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. BPN has also been shown to have a neuroprotective effect and may have applications in the treatment of neurodegenerative diseases. Additionally, BPN has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of BPN is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, BPN reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
BPN has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). BPN has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes involved in the production of inflammatory mediators. Additionally, BPN has been found to have antioxidant properties and may help to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BPN is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. BPN has also been shown to have a high degree of selectivity for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors. However, BPN has some limitations for use in laboratory experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, BPN has a short half-life, which may limit its effectiveness in some applications.
Orientations Futures
There are several potential future directions for research on BPN. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. BPN has been shown to have a neuroprotective effect and may help to reduce the progression of these diseases. Another area of interest is its potential use in cancer treatment. BPN has been shown to inhibit the growth of cancer cells and may have applications in the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of BPN and its potential applications in other fields of scientific research.
In conclusion, BPN is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory, analgesic, and antipyretic activities, neuroprotective effect, and potential use in cancer treatment make it a promising compound for further research. The synthesis method is relatively simple, and it has a high degree of selectivity for COX-2. However, it has some limitations for use in laboratory experiments, such as poor solubility in water and a short half-life. Future research on BPN may lead to the development of new therapies for various diseases and conditions.
Méthodes De Synthèse
The synthesis of BPN involves the reaction of 4-bromobenzoyl chloride with isobutylamine, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product is obtained after purification using column chromatography. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propriétés
Nom du produit |
3-{[(4-bromophenyl)acetyl]amino}-N-isobutylbenzamide |
|---|---|
Formule moléculaire |
C19H21BrN2O2 |
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
3-[[2-(4-bromophenyl)acetyl]amino]-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C19H21BrN2O2/c1-13(2)12-21-19(24)15-4-3-5-17(11-15)22-18(23)10-14-6-8-16(20)9-7-14/h3-9,11,13H,10,12H2,1-2H3,(H,21,24)(H,22,23) |
Clé InChI |
CRIQXPRTECDTTL-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Br |
SMILES canonique |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)
![ethyl 4-[4-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoate](/img/structure/B302788.png)


![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)

![7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302796.png)
![7-(2-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302797.png)
![7-phenyl-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302798.png)
![{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B302801.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B302805.png)
![N-benzyl-2-[(Z)-(3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302808.png)
![methyl 4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B302809.png)
![2-{2-[(3-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B302810.png)